molecular formula C23H18N2O4 B2548729 (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate CAS No. 313251-51-3

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Cat. No. B2548729
CAS RN: 313251-51-3
M. Wt: 386.407
InChI Key: FTIVUKGSIBBTAL-NBVRZTHBSA-N
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Description

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EF24 and is a synthetic analog of curcumin, a natural compound found in turmeric. EF24 has shown promising results in various studies, making it a subject of interest for researchers in the scientific community.

Mechanism of Action

EF24 exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. EF24 also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, EF24 has been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
EF24 has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. EF24 has also been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and promoting neuronal survival. Additionally, EF24 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory enzymes.

Advantages and Limitations for Lab Experiments

EF24 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various studies. Another advantage is that it is a synthetic analog of curcumin, which has been used for centuries in traditional medicine. However, one limitation is that EF24 can be difficult to synthesize and requires specialized equipment and techniques. Another limitation is that EF24 has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for the study of EF24. One direction is to further investigate its potential as a cancer therapy. EF24 has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans. Another direction is to investigate its potential as a neuroprotective agent. EF24 has shown promising results in animal models of neurodegenerative diseases, but more research is needed to determine its potential in humans. Additionally, future research could investigate the potential of EF24 as an anti-inflammatory agent and its potential use in the treatment of various inflammatory conditions.

Synthesis Methods

EF24 can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis process involves the use of a catalytic system that allows for the formation of the desired product. The process is complex and requires the use of specialized equipment and techniques to achieve high yields of the compound.

Scientific Research Applications

EF24 has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including cancer research, neuroprotection, and inflammation. EF24 has been shown to have potent anti-cancer properties, making it a potential candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EF24 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

ethyl 4-[5-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-23(27)17-10-8-16(9-11-17)21-13-12-20(29-21)14-18(15-24)22(26)25-19-6-4-3-5-7-19/h3-14H,2H2,1H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIVUKGSIBBTAL-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate

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